molecular formula C28H27ClF5NO B1679229 Penfluridol CAS No. 26864-56-2

Penfluridol

Cat. No. B1679229
CAS RN: 26864-56-2
M. Wt: 524 g/mol
InChI Key: MDLAAYDRRZXJIF-UHFFFAOYSA-N
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Description

Penfluridol is a highly potent, first-generation diphenylbutylpiperidine antipsychotic . It is used clinically to treat chronic schizophrenia and related disorders . It works by blocking the action of dopamine, a chemical messenger in the brain that affects thoughts and mood .


Synthesis Analysis

The synthesis of Penfluridol involves several steps . The process begins with succinic anhydride and fluorobenzene undergoing infrared spectra, then decomposing with acid. The compound is then reduced in a solvent through a reducing agent. The compound then reacts through Friedel Crafts with fluorobenzene again, then reacts with ethyl chloroformate. The compound then reacts with a compound shown in formula (Ⅹ VII), undergoes hydrolysis, and is reduced with a reducing agent. The reduzate is then decomposed to collect Penfluridol .


Molecular Structure Analysis

The molecular formula of Penfluridol is C28H27ClF5NO . The average weight is 523.97 and the monoisotopic weight is 523.170133 .


Chemical Reactions Analysis

Penfluridol has been found to have robust antipsychotic efficacy and its effects last for several days after a single oral dose . It has also been found to have strong antitumor effects in various cancer cell lines such as breast, pancreatic, glioblastoma, and lung cancer cells via several distinct mechanisms .


Physical And Chemical Properties Analysis

Penfluridol is a white or off-white crystalline powder . It has a melting point of 105-107°C and a boiling point of 587.7±50.0 °C . It is soluble in methanol, ethanol, acetone, or chloroform, and almost insoluble in water .

Scientific Research Applications

Anticancer Potential

Penfluridol, originally an antipsychotic agent, has shown potential as an anticancer drug. In colorectal cancer (CRC) cells, it effectively reduces cell survival and promotes apoptosis through mitochondrial pathways. This process is dose-dependent and includes the inhibition of glycolysis, as evidenced by decreased glucose consumption, lactate production, and intracellular ATP levels. Penfluridol achieves these effects by downregulating hexokinase-2 (HK-2), a key enzyme in the glycolysis pathway. These findings not only demonstrate penfluridol's effectiveness in vitro but also its tumor-suppressing capabilities in vivo, suggesting its potential repurposing as a CRC treatment (Wang et al., 2020).

Drug Repurposing for Anticancer Treatment

Penfluridol's robust antipsychotic efficacy as a first-generation diphenylbutylpiperidine has been established. Its long-lasting effects after a single dose make it an attractive candidate for drug repurposing. Recent studies have identified its strong antitumor effects in various cancer cell lines, including breast, pancreatic, glioblastoma, and lung cancer cells, through distinct mechanisms. These findings highlight penfluridol's potential as a novel anticancer agent (Tuan & Lee, 2019).

Synergistic Tumor Inhibition in Lung Cancer

In lung cancer, penfluridol has demonstrated the ability to inhibit mitochondrial oxidative phosphorylation (OXPHOS) while inducing glycolysis to compensate for ATP loss. This metabolic shift in energy production makes penfluridol a significant player in cancer treatment. Additionally, combining penfluridol with 2-deoxy-D-glucose (2DG), a glycolysis inhibitor, significantly enhances its antitumor effects, both in vitro and in vivo. This synergy suggests a promising strategy for lung cancer treatment through energy metabolism targeting (Lai et al., 2022).

Impact on Breast Cancer

Penfluridol has been shown to suppress metastatic tumor growth in triple-negative breast cancer by inhibiting integrin signaling. This effect is linked to the induction of apoptosis and reduced cell survival in metastatic cell lines. The drug's ability to cross the blood-brain barrier makes it particularly effective against brain metastases, a common complication in breast cancer. Chronic administration of penfluridol in animal models demonstrated significant tumor growth suppression without notable toxic or behavioral side effects, underscoring its potential for repurposing in metastatic breast cancer treatment (Ranjan et al., 2016).

Inhibition of Angiogenesis

Penfluridol exhibits the capability to block angiogenesis, a critical process in tumor metastasis. Even at low concentrations that are not toxic to endothelial cells, it inhibits vascular endothelial growth factor (VEGF)-induced migration and tube formation in vitro and angiogenesis in vivo. This effect is achieved through the impairment of several signaling pathways, indicating penfluridol's potential as a novel anti-angiogenic agent in the tumor microenvironment (Srivastava et al., 2020).

Safety And Hazards

Penfluridol is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and possible risk of harm to an unborn child .

Future Directions

Penfluridol has drawn much attention as a potentially novel anti-tumor agent . It has been found to effectively reduce the growth of primary TNBC tumors and especially metastatic growth in the brain by inhibiting integrin signaling . Therefore, it prompts further preclinical investigation into repurposing Penfluridol for the treatment of metastatic TNBC . Another study found that Penfluridol can significantly inhibit esophageal cancer growth, suggesting it may have broad anti-tumor effects .

properties

IUPAC Name

1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLAAYDRRZXJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049021
Record name Penfluridol
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Molecular Weight

524.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Penfluridol

CAS RN

26864-56-2
Record name Penfluridol
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Record name Penfluridol [USAN:INN:BAN]
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Record name Penfluridol
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Record name PENFLURIDOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,650
Citations
BGO Soares, MS de Lima - Cochrane database of systematic …, 2006 - cochranelibrary.com
… We contacted the authors of trials and the manufacturer of penfluridol. … We reliably selected all randomised clinical trials comparing penfluridol to placebo or typical or atypical …
Number of citations: 55 www.cochranelibrary.com
BH Migdaloft, JM Grindel, JJP Heykants… - Drug Metabolism …, 1979 - Taylor & Francis
… One of the highly lipid soluble compounds which emerged from the program was penfluridol… for penfluridol and some of its "ancestors" (Table 1) indicates that the pKa of penfluridol is …
Number of citations: 22 www.tandfonline.com
O Diav-Citrin, S Shechtman, S Ornoy… - Journal of Clinical …, 2005 - psychiatrist.com
… between the haloperidol/ penfluridol-exposed group and the … after haloperidol and 1 after penfluridol exposure) and none in … suggests that haloperidol and penfluridol do not represent a …
Number of citations: 175 www.psychiatrist.com
A Ranjan, SK Srivastava - Scientific reports, 2016 - nature.com
… growth suppressive effects of penfluridol in pancreatic cancer. Significant suppression of pancreatic cancer cells growth was observed by penfluridol treatment. Penfluridol also induced …
Number of citations: 64 www.nature.com
NM Tuan, CH Lee - Molecules, 2019 - mdpi.com
… ; penfluridol has drawn much attention as a potentially novel anti-tumour agent. In addition; the anti-cancer effects of penfluridol … This paper outlines the potential for penfluridol to be …
Number of citations: 22 www.mdpi.com
A Ranjan, S Wright, SK Srivastava - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Penfluridol, an antipsychotic drug has been shown to have anti-cancer properties in our … of penfluridol in glioblastoma tumors. Our results demonstrated that penfluridol treatment …
Number of citations: 36 www.ncbi.nlm.nih.gov
N Gupta, P Gupta, SK Srivastava - Scientific reports, 2019 - nature.com
Paclitaxel is a first line chemotherapeutic agent for the patients with metastatic breast cancer. But inherited or acquired resistance to paclitaxel leads to poor response rates in a majority …
Number of citations: 39 www.nature.com
A Ranjan, SK Srivastava - Oncotarget, 2017 - ncbi.nlm.nih.gov
… the effects of penfluridol. Our results further demonstrated that penfluridol treatment inhibited the … growth suppression by penfluridol was associated with Akt-mediated inhibition of GLI1. …
Number of citations: 49 www.ncbi.nlm.nih.gov
PAJ Janssen, CJE Niemegeers… - European Journal of …, 1970 - Elsevier
R 16341, 4-(4-chloro-a,a,a-trifluoro-m-tolyl)-1[4,4-bis(p-fluorophenyl)butyl]-4-piperidinol is a new member of the potent and long-acting series of diphenylbutyl piperidine neuroleptics of …
Number of citations: 83 www.sciencedirect.com
S Srivastava, FT Zahra, N Gupta, PE Tullar… - International journal of …, 2020 - mdpi.com
… Here, we aim to identify the effect of low doses of penfluridol on tumor … of penfluridol was not toxic for endothelial cells, it blocked angiogenesis in vitro and in vivo. In vitro, penfluridol …
Number of citations: 11 www.mdpi.com

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